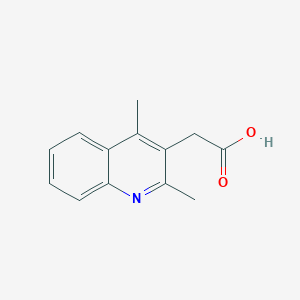![molecular formula C10H9N5O B11892250 [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- CAS No. 669012-35-5](/img/structure/B11892250.png)
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-: is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique triazoloquinazoline core structure, which imparts a range of biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents. The scalability of the synthesis process is crucial for its commercial viability.
化学反応の分析
Types of Reactions
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols, or amines; reactions often require catalysts or specific pH conditions.
Major Products
The major products formed from these reactions include a range of substituted triazoloquinazolines, which can exhibit diverse biological activities and potential therapeutic applications.
科学的研究の応用
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to alterations in cellular pathways. For instance, it may inhibit certain kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in neurological disorders.
類似化合物との比較
[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-: can be compared with other triazoloquinazoline derivatives, such as:
[1,2,4]Triazolo[4,3-b]quinazolin-9(3H)-one: Differing in the position of the triazole ring, which can lead to variations in biological activity.
[1,2,3]Triazolo[4,5-b]quinazolin-9(3H)-one:
The uniqueness of [1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl- lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to its isomers.
特性
CAS番号 |
669012-35-5 |
|---|---|
分子式 |
C10H9N5O |
分子量 |
215.21 g/mol |
IUPAC名 |
3-amino-2-methyl-[1,2,4]triazolo[5,1-b]quinazolin-9-one |
InChI |
InChI=1S/C10H9N5O/c1-6-13-15-9(16)7-4-2-3-5-8(7)12-10(15)14(6)11/h2-5H,11H2,1H3 |
InChIキー |
LMLBNMNJCBJIBL-UHFFFAOYSA-N |
正規SMILES |
CC1=NN2C(=O)C3=CC=CC=C3N=C2N1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


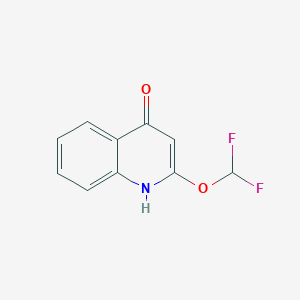


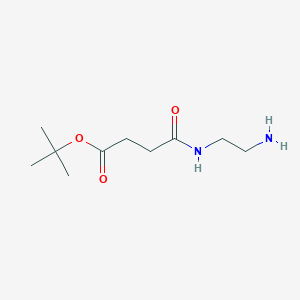
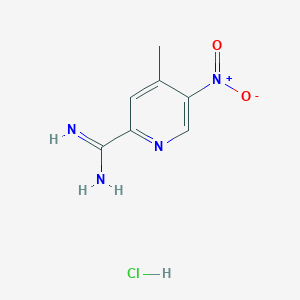




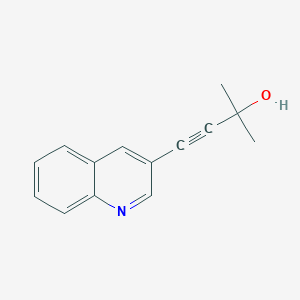
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B11892247.png)


